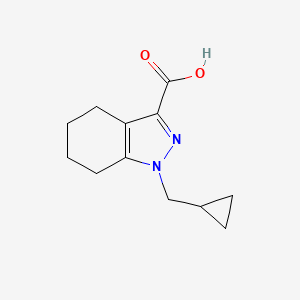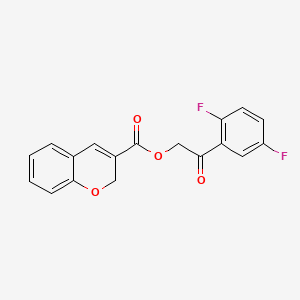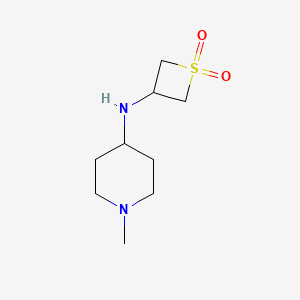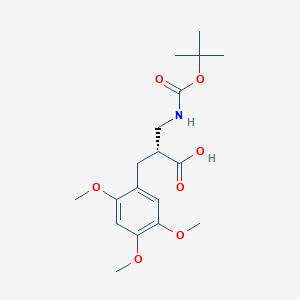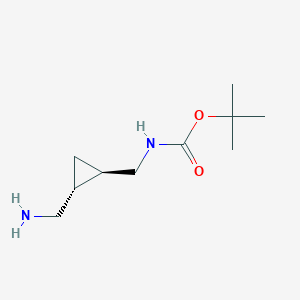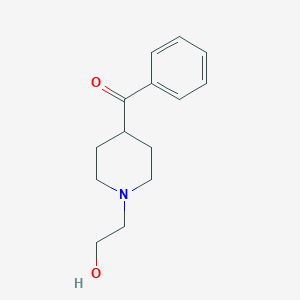![molecular formula C8H7ClN2S B12949147 (7-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B12949147.png)
(7-Chlorobenzo[d]thiazol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Chlorobenzo[d]thiazol-2-yl)methanamine is a chemical compound with the molecular formula C8H7ClN2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chlorobenzo[d]thiazol-2-yl)methanamine typically involves the reaction of 7-chlorobenzothiazole with methanamine. One common method involves the use of propargyl bromide in dioxane in the presence of triethylamine, followed by treatment with aromatic azides using click chemistry . Another approach involves the use of phosphorus oxychloride as a reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Chlorobenzo[d]thiazol-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Applications De Recherche Scientifique
(7-Chlorobenzo[d]thiazol-2-yl)methanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of (7-Chlorobenzo[d]thiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit quorum sensing in Gram-negative bacteria, which is a process that bacteria use for cell-cell communication . This inhibition can reduce biofilm formation and virulence, making it a potential candidate for antimicrobial therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]thiazole-2-thiol: Another benzothiazole derivative with similar structural features.
6-Chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: A compound with similar pharmacological properties.
Uniqueness
This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C8H7ClN2S |
|---|---|
Poids moléculaire |
198.67 g/mol |
Nom IUPAC |
(7-chloro-1,3-benzothiazol-2-yl)methanamine |
InChI |
InChI=1S/C8H7ClN2S/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2 |
Clé InChI |
HSVOCBIKTOZRGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)SC(=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


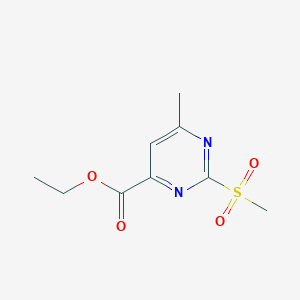
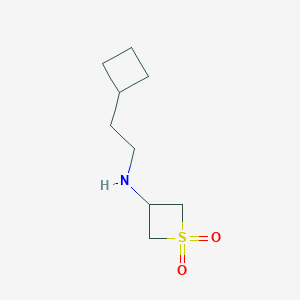

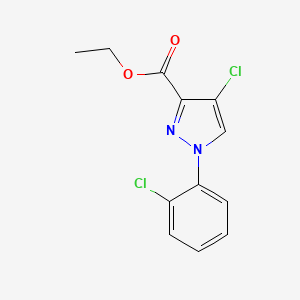
![2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B12949081.png)
![2-Bromo-8-(3,5-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12949098.png)
